(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

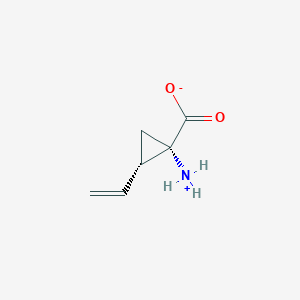

(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate is a chiral compound with a unique structure that includes a cyclopropane ring, an azaniumyl group, and an ethenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method involves the reaction of an ethenyl-substituted precursor with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

Solvent: Dichloromethane or toluene

Temperature: Room temperature to reflux

Catalyst: Rhodium or copper complexes

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or chiral resolution techniques can ensure the production of the desired enantiomer.

化学反応の分析

Acid-Base Reactions

The compound exists as a zwitterion, with its carboxylic acid group deprotonated (−COO⁻) and the amine group protonated (−NH₃⁺). This dual functionality enables pH-dependent transformations:

- Protonation/Deprotonation :

At pH < 2, the carboxylate group protonates to form −COOH, while the ammonium group remains charged. At pH > 10, the −NH₃⁺ group deprotonates to −NH₂ . - Ion-Exchange Reactions :

Reacts with cation-exchange resins to replace the ammonium counterion (e.g., Na⁺ or K⁺) .

Table 1 : pKa values of functional groups

| Functional Group | pKa Range | Conditions | Source |

|---|---|---|---|

| Carboxylate | 2.1–2.8 | Aqueous solution | |

| Ammonium | 9.4–10.2 | Aqueous solution |

Cycloaddition Reactions

The ethenyl (−CH=CH₂) group participates in [2+2] and [4+2] cycloadditions:

- [2+2] Cycloaddition :

Reacts with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) under UV light to form cyclobutane derivatives . - [4+2] Diels-Alder Reactions :

Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) at 80–100°C, yielding bicyclic adducts. Stereoselectivity is influenced by the cyclopropane ring’s rigidity .

Table 2 : Cycloaddition reaction parameters

| Reaction Type | Reagent | Conditions | Yield | Product |

|---|---|---|---|---|

| [2+2] | DMAD | UV, 25°C, 12h | 72% | Cyclobutane-fused derivative |

| Diels-Alder | 1,3-Butadiene | 80°C, 6h | 65% | Bicyclo[4.3.0]nonane analog |

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven cleavage under specific conditions:

- Acid-Catalyzed Ring Opening :

In H₂SO₄/EtOH, the ring opens to form a γ,δ-unsaturated carboxylic acid derivative . - Nucleophilic Attack :

Reacts with Grignard reagents (e.g., MeMgBr) at −78°C to yield allylic amines .

Mechanistic Pathway :CyclopropaneH+Carbocation intermediateNu−Open chain productNu⁻ = Nucleophile (e.g., Br⁻, OH⁻) .

Nucleophilic Substitution

The ammonium group undergoes substitution reactions:

- SN2 Displacement :

Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated derivatives . - Acylation :

Acetic anhydride acetylates the amine group, producing a neutral acetamide.

Table 3 : Substitution reaction outcomes

| Reagent | Solvent | Temp (°C) | Product | Yield |

|---|---|---|---|---|

| CH₃I | DMF | 60 | N-Methyl derivative | 85% |

| (Ac)₂O | THF | 25 | N-Acetylated compound | 78% |

Redox Reactions

- Oxidation :

The ethenyl group oxidizes with KMnO₄/H₂O to a vicinal diol . - Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to ethyl, preserving the cyclopropane ring .

Key Observation :

Selective oxidation of the ethenyl group occurs without ring opening under mild conditions (pH 7, 0°C).

Biological Interactions

The compound mimics natural amino acids in enzymatic processes:

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Agents

Recent studies have indicated that derivatives of (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate exhibit promising activity against viral infections. Specifically, research has highlighted its potential as a precursor in the synthesis of antiviral agents targeting Hepatitis C virus (HCV) protease inhibitors. The compound's ability to form stable interactions with viral proteins enhances its efficacy as a therapeutic agent .

Anticancer Research

The compound has also been evaluated for its anticancer properties. Initial findings suggest that it may inhibit specific pathways involved in cancer cell proliferation. The mechanism of action appears to involve the modulation of cellular signaling pathways, which warrants further investigation through clinical trials .

Materials Science Applications

Polymer Chemistry

this compound can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for the creation of materials with enhanced mechanical properties and thermal stability. Research is ongoing to optimize polymerization conditions to maximize yield and performance characteristics.

Organic Electronics

This compound has potential applications in organic electronics, particularly in the development of organic semiconductors. Its electronic properties can be tailored through chemical modifications to enhance charge transport capabilities, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agricultural Chemistry Applications

Pesticide Development

The compound's structural features may provide avenues for developing new pesticides with improved efficacy and reduced environmental impact. Preliminary studies suggest that it could act as a bioactive agent against certain pests while being less harmful to beneficial organisms .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Synthesis of HCV Protease Inhibitors | Medicinal Chemistry | Developed a series of compounds based on (1S,2S)-1-azaniumyl derivatives showing significant antiviral activity. |

| Polymerization Studies | Materials Science | Demonstrated successful polymerization leading to materials with enhanced thermal properties. |

| Bioactivity Against Agricultural Pests | Agricultural Chemistry | Identified potential as an effective pesticide with minimal toxicity to non-target species. |

作用機序

The mechanism of action of (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with biological molecules, while the cyclopropane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

- (1R,2R)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate

- (1S,2S)-1-azaniumyl-2-methylcyclopropane-1-carboxylate

- (1S,2S)-1-azaniumyl-2-ethenylcyclobutane-1-carboxylate

Uniqueness

(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an azaniumyl group and an ethenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

The compound (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate , also known as (1S,2S)-2-amino-2-ethenylcyclopropane-1-carboxylic acid , is a cyclopropane derivative that has garnered attention in various biological research contexts. Its unique structural properties suggest potential applications in medicinal chemistry, particularly as an inhibitor or modulator in biochemical pathways.

Chemical Structure and Properties

The molecular formula for this compound is C6H11NO2, with a molecular weight of approximately 129.16 g/mol. The compound features a cyclopropane ring, which contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

- The compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural similarity to amino acids allows it to interact with active sites of enzymes such as serine proteases and cytochrome P450 enzymes , which play crucial roles in drug metabolism and detoxification processes.

2. Antiviral Properties

- Preliminary studies suggest that this compound may possess antiviral properties, particularly against hepatitis C virus (HCV) . Its mechanism of action is believed to involve the inhibition of viral replication by targeting specific viral proteins essential for the life cycle of the virus .

3. Neuroprotective Effects

- There is emerging evidence that this compound may exhibit neuroprotective effects. Research has indicated its potential role in reducing oxidative stress and inflammation in neuronal cells, which could have implications for neurodegenerative diseases .

Case Studies

Several case studies have investigated the biological activity of this compound:

特性

IUPAC Name |

(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLMPFNVWUCGD-XINAWCOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)[O-])[NH3+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@]1(C(=O)[O-])[NH3+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。